molecular formula C5H4ClN3O B1418266 6-Chloro-pyridazine-3-carbaldehyde oxime CAS No. 716379-11-2

6-Chloro-pyridazine-3-carbaldehyde oxime

Cat. No.: B1418266
CAS No.: 716379-11-2
M. Wt: 157.56 g/mol
InChI Key: GMSTWAWXGCXWFN-XVNBXDOJSA-N
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Description

Pyridazine derivatives are recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and herbicidal properties .

Properties

IUPAC Name

(NE)-N-[(6-chloropyridazin-3-yl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClN3O/c6-5-2-1-4(3-7-10)8-9-5/h1-3,10H/b7-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMSTWAWXGCXWFN-XVNBXDOJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1C=NO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=NN=C1/C=N/O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-pyridazine-3-carbaldehyde oxime typically involves the reaction of 6-chloro-pyridazine-3-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in a solvent like ethanol or methanol under reflux conditions. The resulting oxime is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-pyridazine-3-carbaldehyde oxime can undergo various types of chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime group can be reduced to form amines.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as potassium carbonate or sodium hydroxide.

Major Products Formed

    Oxidation: Nitrile oxides.

    Reduction: Amines.

    Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.

Scientific Research Applications

6-Chloro-pyridazine-3-carbaldehyde oxime has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Medicine: It may be explored for its potential therapeutic properties, including antimicrobial, anticancer, or anti-inflammatory activities.

    Industry: It can be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-Chloro-pyridazine-3-carbaldehyde oxime depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxime group can form hydrogen bonds or coordinate with metal ions, while the chloro group can participate in hydrophobic interactions or halogen bonding. These interactions can influence the compound’s biological activity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

  • 6-Bromo-2-chloronicotinaldehyde oxime and 5,6-Dimethoxynicotinaldehyde oxime: These analogs differ in substituents (bromo, chloro, or methoxy groups) on the pyridazine/nicotinaldehyde backbone. Bromo and methoxy groups may increase steric bulk or electron-donating effects, altering reactivity and stability compared to the chloro-substituted target compound.
  • Di(1H-tetrazol-5-yl) methanone oxime: This compound features a tetrazole ring instead of pyridazine. Tetrazoles are known for high thermal stability, reflected in its decomposition temperature of 288.7°C, likely due to extensive hydrogen-bonding networks. In contrast, the pyridazine-based oxime may exhibit lower thermal resilience, though exact data are unavailable .

Physical and Chemical Properties

  • 6-Oxo-1,6-dihydropyridazine-3-carbaldehyde hydrate : A hydrated analog crystallizing in the orthorhombic space group Pbc2₁ with a density of 1.675 g·cm⁻³ . The chloro-substituted oxime may exhibit similar crystallinity but with altered packing due to the chloro group’s electronegativity and steric effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Chloro-pyridazine-3-carbaldehyde oxime
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6-Chloro-pyridazine-3-carbaldehyde oxime

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